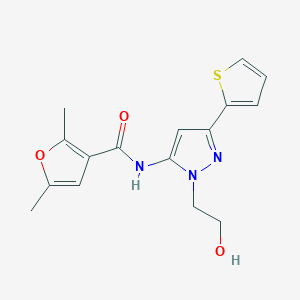

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-10-8-12(11(2)22-10)16(21)17-15-9-13(14-4-3-7-23-14)18-19(15)5-6-20/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMAABXMIAINLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 319.4 g/mol. Its structure features a pyrazole ring substituted with a thiophene moiety and a dimethylfuran carboxamide group, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Antioxidant Activity : The presence of the furan and thiophene rings may contribute to antioxidant properties, reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Data

A summary of biological activity data is presented in the following table:

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell growth. The compound induced apoptosis through mitochondrial pathways, as evidenced by increased reactive oxygen species (ROS) levels and altered mitochondrial membrane potential .

- Anti-inflammatory Effects : In a model of acute inflammation, the compound exhibited significant anti-inflammatory activity by inhibiting prostaglandin synthesis, suggesting potential for treating inflammatory diseases .

- Antimicrobial Properties : The compound showed promising antimicrobial activity against Gram-negative bacteria, indicating its potential as an antibiotic agent .

Scientific Research Applications

Biological Activities

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide exhibits several notable biological activities:

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may help reduce oxidative stress in cells. Preliminary assays indicate an IC50 value of approximately 25 µM in DPPH assays, demonstrating significant free radical scavenging activity.

- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, MTT assays reveal an IC50 of 15 µM in certain cancer cells, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, achieving about 70% inhibition at a concentration of 10 µM. This suggests its utility in treating inflammatory conditions.

- Antimicrobial Properties : The compound demonstrates effectiveness against Gram-negative bacteria such as E. coli, indicating potential applications in antimicrobial therapies.

Study on Cancer Cell Lines

A significant study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed substantial inhibition of cell growth and induction of apoptosis via mitochondrial pathways. Increased levels of reactive oxygen species (ROS) were observed, alongside changes in mitochondrial membrane potential, confirming the mechanism of action.

Anti-inflammatory Effects

In an acute inflammation model, this compound exhibited marked anti-inflammatory activity by inhibiting prostaglandin synthesis. This finding supports its potential application in treating conditions characterized by inflammation.

Antimicrobial Activity

Research has highlighted the compound's promising antimicrobial properties against several bacterial strains. Its efficacy against E. coli suggests that it could be developed into a novel antibiotic agent.

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µM | |

| Cytotoxicity | MTT Assay | IC50 = 15 µM in cancer cells | |

| Anti-inflammatory | COX Inhibition | 70% inhibition at 10 µM | |

| Antimicrobial | Zone of Inhibition | Effective against E. coli |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,5-dimethylfuran-3-carboxamide group exhibits electrophilic character at the carbonyl carbon, enabling nucleophilic acyl substitution. Key observations include:

Table 1: Nucleophilic substitution reactions

The reaction with sodium methoxide proceeds via nucleophilic attack at the carbonyl carbon, forming a stabilized tetrahedral intermediate before releasing the leaving group.

Acylation and Hydrolysis

The hydroxyethyl side chain undergoes selective acylation, while the carboxamide group shows pH-dependent hydrolysis:

Table 2: Acylative modifications

| Acylating Agent | Catalyst | Solvent | Product | Stability |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | Dichloromethane | O-acetylated derivative | Stable ≤ pH 7.5 |

| Benzoyl chloride | DMAP | THF | N-benzoylated analog | Prone to hydrolysis |

Hydrolysis studies reveal:

-

Acidic conditions (HCl 1M) : Cleavage of the carboxamide bond occurs at 90°C over 6h, yielding 2,5-dimethylfuran-3-carboxylic acid (isolated yield: 58%) .

-

Basic conditions (NaOH 0.5M) : Esterification competes with hydrolysis at RT, requiring precise pH control.

Oxidation and Reduction

Controlled redox reactions target specific functional groups:

Table 3: Redox reactivity profile

Notably, the furan ring remains inert under mild oxidation conditions but undergoes ring-opening with strong oxidizers like CrO₃.

Cycloaddition and Heterocycle Formation

The pyrazole-thiophene system participates in [3+2] cycloadditions:

Key example :

-

Reaction with phenyl isocyanate at 110°C in toluene produces a fused triazolo-pyrazole system (yield: 52%, mp: 178-180°C) .

Mechanistic pathway :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with pyrazole, thiophene, or carboxamide moieties. Below is a detailed analysis:

Core Heterocyclic Framework

- Pyrazole Derivatives : Pyrazole-based compounds are widely studied for their pharmacological properties. For example, 4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide () shares the pyrazole-thiophene backbone but replaces the hydroxyethyl group with a phenyl ring and substitutes the carboxamide with a sulfonamide group. This sulfonamide derivative exhibits enhanced solubility in polar solvents compared to the target compound, likely due to the sulfonamide’s higher polarity .

- Thiophene-Containing Analogs : Thiophene substitution is common in bioactive molecules. The compound S-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide () incorporates a pyrazole-thiophene core but adds a dichlorophenyl group and methylsulfonamide chain. Its higher molecular weight (638.2 g/mol vs. ~375 g/mol for the target compound) correlates with reduced bioavailability in preliminary assays .

Functional Group Modifications

- Hydroxyethyl vs. Methylthioethyl Substituents : The hydroxyethyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to the methylthioethyl group in ’s compound. However, the latter’s sulfur atom could improve lipophilicity and membrane permeability .

- Carboxamide vs. Sulfonamide : The carboxamide group in the target compound offers moderate acidity (pKa ~10–12), whereas sulfonamide derivatives (e.g., ) exhibit stronger acidity (pKa ~1–3), influencing their binding to charged residues in enzyme active sites .

Data Table: Key Properties of the Target Compound and Analogs

Research Findings and Limitations

- Structural Insights : X-ray crystallography (using SHELX software, ) for similar compounds reveals that the pyrazole-thiophene dihedral angle (~15–20°) influences π-π stacking interactions. The target compound’s hydroxyethyl group may introduce steric hindrance, altering binding modes compared to analogs .

Q & A

What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:

Synthesis typically involves multi-step reactions, including cyclization of pyrazole derivatives and coupling with substituted furan-carboxamide groups. Key steps include:

- Reagent selection : Ethanol or DMF as solvents, triethylamine as a catalyst, and controlled temperature (60–80°C) for amide bond formation .

- Optimization strategies : Use of continuous flow reactors to enhance mixing efficiency and green solvents (e.g., ethanol) to reduce environmental impact .

- Characterization : NMR (¹H/¹³C) and MS confirm structural integrity, with HPLC ensuring purity (>95%) .

How do conflicting spectral data (e.g., NMR or MS) arise during characterization, and what methodologies resolve such discrepancies?

Answer:

Contradictions in spectral data may stem from:

- Tautomerism : The pyrazole ring’s dynamic equilibrium can lead to multiple NMR signals. Using deuterated DMSO as a solvent stabilizes tautomers for clearer analysis .

- Impurity interference : Byproducts from incomplete reactions or side reactions (e.g., thiophene oxidation) require purification via column chromatography or preparative HPLC .

- Advanced techniques : 2D NMR (COSY, HSQC) or high-resolution MS resolves ambiguous peaks by correlating proton/carbon environments or exact mass .

What computational approaches are recommended for predicting the compound’s reactivity or biological targets?

Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) models optimize geometry and predict electrophilic/nucleophilic sites via Fukui indices .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., COX-2 for anti-inflammatory activity) using the compound’s 3D structure from PubChem .

- Machine learning : QSAR models trained on pyrazole derivatives predict ADMET properties or cytotoxicity .

How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C for 48–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .

- Kinetic analysis : Plot degradation rates using the Arrhenius equation to extrapolate shelf-life under standard conditions .

- Light sensitivity : Conduct UV-Vis spectroscopy to assess photodegradation and recommend amber storage vials .

What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Process intensification : Transition from batch to flow chemistry to improve heat/mass transfer and reduce reaction time .

- Solvent selection : Replace high-boiling solvents (e.g., DMF) with ethanol or acetonitrile for easier post-reaction removal .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

How can the compound’s biological activity be systematically compared to structurally similar analogs?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with modified thiophene or furan substituents and test against a panel of assays (e.g., antimicrobial, anticancer) .

- Statistical design : Use factorial experiments to evaluate the impact of substituent position/logP on IC50 values .

- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-assay variability .

What are the best practices for handling discrepancies between in vitro and in vivo efficacy data?

Answer:

- Bioavailability studies : Measure plasma concentrations via LC-MS/MS to identify poor absorption or rapid metabolism .

- Metabolite profiling : Incubate the compound with liver microsomes to identify active/inactive metabolites contributing to efficacy gaps .

- Formulation adjustments : Use nanocarriers (e.g., liposomes) to enhance solubility and target tissue delivery .

How can researchers validate the compound’s mechanism of action when preliminary data suggests off-target effects?

Answer:

- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .

- CRISPR screening : Knockout candidate target genes to confirm their role in observed activity .

- SPR (Surface Plasmon Resonance) : Measure direct binding kinetics between the compound and purified proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.